4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol
Description
The compound 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol features a fused indeno[1,2-c]pyrazole core with a hydroxyl group at position 4 and substituents including a dimethylaminopropyl chain, ethyl, and methyl groups. The dimethylaminopropyl group may enhance solubility via protonation, while the hydroxyl group could participate in hydrogen bonding, influencing target interactions .
Properties
CAS No. |
68946-10-1 |
|---|---|
Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propyl]-2-ethyl-3-methylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C18H25N3O/c1-5-21-13(2)16-17(19-21)14-9-6-7-10-15(14)18(16,22)11-8-12-20(3)4/h6-7,9-10,22H,5,8,11-12H2,1-4H3 |
InChI Key |
MQUIEPIATGXFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=N1)C3=CC=CC=C3C2(CCCN(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates possible applications in developing new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The indeno[1,2-c]pyrazole scaffold is shared among several compounds (Table 1). Key differences lie in substituents, which dictate physicochemical properties and biological targets.
Table 1: Structural Comparison of Indeno[1,2-c]pyrazole Derivatives
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s dimethylaminopropyl group may improve aqueous solubility compared to chlorophenyl/phenyl analogs (e.g., CAS 56767-25-0), which are more lipophilic .
- Molecular Weight : The target (~335 g/mol) is smaller than RGB-286638 (618 g/mol), suggesting better bioavailability and membrane permeability .
Biological Activity
The compound 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol is a member of the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews to present a comprehensive overview.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O
- CAS Number : Not available in the current literature.
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific mechanisms often involve the inhibition of cyclooxygenase enzymes (COX), modulation of nitric oxide synthase (NOS), and interaction with various receptors in the central nervous system (CNS) .
Biological Studies
- Anti-inflammatory Activity :
- Anticancer Properties :
- Neuropharmacological Effects :
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study highlighted its potential as a therapeutic agent for conditions like arthritis.
Case Study 2: Anticancer Activity
A series of tests on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. This finding positions it as a candidate for further development in cancer therapy.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
